4-(9-methyl-9H-purin-6-yl)thiomorpholine
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Overview
Description
4-(9-methyl-9H-purin-6-yl)thiomorpholine is a chemical compound that belongs to the class of purine derivatives. It possesses a unique chemical structure and exhibits various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-methyl-9H-purin-6-yl)thiomorpholine typically involves the reaction of 9-methyl-9H-purine-6-thiol with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(9-methyl-9H-purin-6-yl)thiomorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted purine derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and applications.
Scientific Research Applications
4-(9-methyl-9H-purin-6-yl)thiomorpholine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It exhibits biological activities that make it useful for studying cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(9-methyl-9H-purin-6-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors, within cells. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
4-(9-methyl-9H-purin-6-yl)thiomorpholine can be compared with other purine derivatives, such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-thioguanine: A purine analog used in chemotherapy.
The uniqueness of this compound lies in its thiomorpholine moiety, which imparts distinct chemical and biological properties compared to other purine derivatives. This structural feature allows it to interact differently with molecular targets and exhibit unique biological activities.
Biological Activity
4-(9-methyl-9H-purin-6-yl)thiomorpholine is a purine derivative characterized by its unique thiomorpholine moiety, which enhances its biological activity compared to other purine compounds. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of oncology and virology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Chemical Structure
Key Characteristics
- Molecular Formula : C₁₃H₁₅N₅S
- Molecular Weight : 269.36 g/mol
- CAS Number : 2320144-68-9
The presence of the thiomorpholine group contributes to its distinct reactivity and biological interactions, making it a valuable compound for further research.
This compound interacts with various molecular targets within cells, modulating their activity. Its mechanism primarily involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
- Cell Cycle Modulation : It has been observed to affect cell cycle progression, particularly inducing arrest at the G2/M phase, which is critical for cancer treatment strategies.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma, with IC50 values indicating potent activity.
Study | Cell Line | IC50 (nM) | Observations |
---|---|---|---|
HCT116 | 44.5 | Induces apoptosis and cell cycle arrest | |
SW480 | 135.5 | Significant reduction in cell viability |
Antiviral Activity
The compound also shows promise as an antiviral agent. Its structural similarity to nucleosides allows it to interfere with viral replication processes. Preliminary data suggest that it may inhibit viral polymerases, though further studies are required to elucidate this mechanism fully.
Synthesis and Evaluation
The synthesis of this compound typically involves the reaction of 9-methyl-9H-purine-6-thiol with thiomorpholine under basic conditions. This synthetic route has been optimized for yield and purity, enabling extensive biological evaluations.
Case Study: Antitumor Activity
A notable case study involved the evaluation of this compound against a panel of colorectal cancer cell lines:
- Cell Viability Assays : These assays indicated that treatment with varying concentrations led to a dose-dependent decrease in viability.
- Mechanistic Studies : Flow cytometry analysis revealed that treated cells exhibited increased apoptosis markers, confirming its potential as an anticancer therapeutic.
Comparative Analysis with Other Compounds
When compared to other purine derivatives like adenine and guanine, this compound demonstrated:
- Enhanced selectivity towards cancerous cells.
- Unique interaction profiles due to the thiomorpholine group, which may offer advantages in drug design.
Properties
IUPAC Name |
4-(9-methylpurin-6-yl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-14-7-13-8-9(14)11-6-12-10(8)15-2-4-16-5-3-15/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXORRIPWBAINFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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